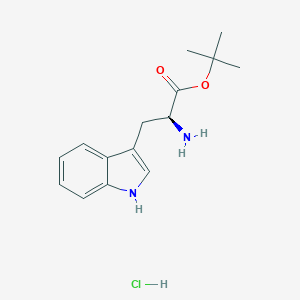

(S)-tert-butyl 2-amino-3-(1H-indol-3-yl)propanoate hydrochloride

Descripción general

Descripción

(S)-tert-butyl 2-amino-3-(1H-indol-3-yl)propanoate hydrochloride is a chemical compound that belongs to the class of indole derivatives Indole derivatives are known for their diverse biological activities and are widely used in medicinal chemistry

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of (S)-tert-butyl 2-amino-3-(1H-indol-3-yl)propanoate hydrochloride typically involves the esterification of (S)-2-amino-3-(1H-indol-3-yl)propanoic acid with tert-butyl alcohol in the presence of a suitable catalyst. The reaction is usually carried out under acidic conditions to facilitate the formation of the ester bond. The resulting ester is then converted to its hydrochloride salt by treatment with hydrochloric acid .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and optimized reaction conditions to ensure high yield and purity. The reaction is typically carried out in large reactors with continuous monitoring of temperature, pressure, and pH to maintain optimal conditions.

Análisis De Reacciones Químicas

Types of Reactions

(S)-tert-butyl 2-amino-3-(1H-indol-3-yl)propanoate hydrochloride undergoes various chemical reactions, including:

Oxidation: The indole ring can be oxidized to form various oxidation products.

Reduction: The compound can be reduced to form different reduced derivatives.

Substitution: The amino group can undergo substitution reactions with various electrophiles.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are commonly used.

Substitution: Electrophiles such as alkyl halides and acyl chlorides are used in substitution reactions.

Major Products Formed

Oxidation: Oxidized indole derivatives.

Reduction: Reduced indole derivatives.

Substitution: Substituted amino indole derivatives.

Aplicaciones Científicas De Investigación

(S)-tert-butyl 2-amino-3-(1H-indol-3-yl)propanoate hydrochloride has several scientific research applications:

Chemistry: Used as a building block for the synthesis of more complex molecules.

Medicine: Investigated for its potential therapeutic applications in treating various diseases.

Industry: Used in the development of new materials and chemical processes.

Mecanismo De Acción

The mechanism of action of (S)-tert-butyl 2-amino-3-(1H-indol-3-yl)propanoate hydrochloride involves its interaction with specific molecular targets and pathways. The indole ring is known to bind with high affinity to multiple receptors, influencing various biological processes. The compound’s effects are mediated through its interaction with enzymes, receptors, and other proteins involved in cellular signaling pathways .

Comparación Con Compuestos Similares

Similar Compounds

- (S)-2-Amino-3-(1H-indol-3-yl)-propionic acid methyl ester

- (S)-Ethyl 2-Amino-3-(1H-indol-3-yl)propanoate hydrochloride

Uniqueness

(S)-tert-butyl 2-amino-3-(1H-indol-3-yl)propanoate hydrochloride is unique due to its specific tert-butyl ester group, which imparts distinct chemical and biological properties. This modification can influence the compound’s solubility, stability, and interaction with biological targets, making it a valuable compound for research and development.

Actividad Biológica

(S)-tert-butyl 2-amino-3-(1H-indol-3-yl)propanoate hydrochloride, commonly referred to as Trp-OtBu·HCl, is a compound derived from the amino acid tryptophan, which has garnered attention for its potential biological activities. This article provides an in-depth analysis of its biological activity, including relevant research findings, case studies, and a summary of its pharmacological properties.

The compound has the following chemical properties:

| Property | Value |

|---|---|

| Molecular Formula | C₁₅H₂₁ClN₂O₂ |

| Molecular Weight | 296.792 g/mol |

| CAS Number | 16874-09-2 |

| LogP | 3.88 |

| PSA (Polar Surface Area) | 68.11 Ų |

These properties suggest that the compound is lipophilic, which may influence its absorption and distribution in biological systems.

Research indicates that this compound may exert its biological effects through various mechanisms:

- Anticancer Activity : Studies have shown that derivatives of tryptophan, including this compound, can inhibit cancer cell proliferation. For instance, in vitro assays demonstrated significant cytotoxicity against various cancer cell lines, including Ehrlich’s ascites carcinoma (EAC) and Dalton’s lymphoma ascites (DLA). The compound exhibited IC50 values comparable to standard chemotherapeutic agents such as 5-fluorouracil .

- Antimicrobial Properties : The compound has been tested for antimicrobial activity against a range of pathogens. Hydrolyzed peptide conjugates containing tryptophan derivatives displayed notable antimicrobial effects, with minimum inhibitory concentration (MIC) values ranging from 6 to 12.5 µg/mL against certain bacteria .

- Antioxidant Activity : The antioxidant potential of this compound is also noteworthy. It has been suggested that compounds with indole structures can scavenge free radicals, reducing oxidative stress in cells. This property may contribute to its protective effects against diseases associated with oxidative damage .

Case Studies and Research Findings

Several studies have investigated the biological activity of this compound:

- Cytotoxicity Studies : A study assessing the cytotoxic effects on T47-D breast cancer cells revealed that treatment with this compound led to increased cell death compared to controls. The use of fluorescence microscopy indicated a higher ratio of dead cells as evidenced by propidium iodide staining .

- Pharmacological Evaluation : In vivo studies have demonstrated that compounds similar to this compound can significantly reduce total cholesterol and triglyceride levels in hyperlipidemic models, indicating potential applications in metabolic disorders .

Summary of Biological Activities

The following table summarizes the key biological activities associated with this compound:

Propiedades

IUPAC Name |

tert-butyl (2S)-2-amino-3-(1H-indol-3-yl)propanoate;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H20N2O2.ClH/c1-15(2,3)19-14(18)12(16)8-10-9-17-13-7-5-4-6-11(10)13;/h4-7,9,12,17H,8,16H2,1-3H3;1H/t12-;/m0./s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MEBSYCWJZVVILK-YDALLXLXSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)C(CC1=CNC2=CC=CC=C21)N.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)(C)OC(=O)[C@H](CC1=CNC2=CC=CC=C21)N.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H21ClN2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40467895 | |

| Record name | (S)-tert-butyl 2-amino-3-(1H-indol-3-yl)propanoate hydrochloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40467895 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

296.79 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

115692-31-4 | |

| Record name | (S)-tert-butyl 2-amino-3-(1H-indol-3-yl)propanoate hydrochloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40467895 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.